molecular formula C8H3ClF3NO B161636 3-Chloro-4-(trifluoromethoxy)benzonitrile CAS No. 129604-26-8

3-Chloro-4-(trifluoromethoxy)benzonitrile

Cat. No. B161636
M. Wt: 221.56 g/mol
InChI Key: ITKCOGUNHYXLND-UHFFFAOYSA-N
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Patent
US05142092

Procedure details

750 ml of SOCl2 were added to 239.5 g (1 mole) of 3-chloro-4-trifluoromethoxy-benzamide and the mixture was slowly heated (according to the evolution of gas) to 85° C. The mixture was then fractionally distilled and 189 g of product having a boiling point at 13 mbar of 96° C. and a melting point of 38° to 40° C. were obtained. This corresponds to a yield of 85% of theory.
Quantity
239.5 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5]([NH2:7])=O>O=S(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:13])([F:14])[F:15])[C:5]#[N:7]

Inputs

Step One
Name
Quantity
239.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)N)C=CC1OC(F)(F)F
Name
Quantity
750 mL
Type
solvent
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly heated (
CUSTOM
Type
CUSTOM
Details
to 85° C
DISTILLATION
Type
DISTILLATION
Details
The mixture was then fractionally distilled
CUSTOM
Type
CUSTOM
Details
at 13 mbar of 96° C.
CUSTOM
Type
CUSTOM
Details
a melting point of 38° to 40° C. were obtained

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C#N)C=CC1OC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.